molecular formula C8H10S2 B089542 1,4-Benzenedimethanethiol CAS No. 105-09-9

1,4-Benzenedimethanethiol

Cat. No.: B089542
CAS No.: 105-09-9
M. Wt: 170.3 g/mol
InChI Key: IYPNRTQAOXLCQW-UHFFFAOYSA-N
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Description

1,4-Benzenedimethanethiol, also known as 1,4-Benzenebis(methanethiol) or p-Xylylenedithiol, is an organic compound with the molecular formula C₈H₁₀S₂. It consists of a benzene ring substituted with two methanethiol groups at the 1 and 4 positions. This compound is known for its ability to form self-assembled monolayers on gold surfaces, making it useful in various applications, including nanotechnology and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Benzenedimethanethiol can be synthesized through several methods. One common approach involves the reaction of 1,4-bis(chloromethyl)benzene with sodium hydrosulfide. The reaction proceeds as follows:

C6H4(CH2Cl)2+2NaSHC6H4(CH2SH)2+2NaCl\text{C}_6\text{H}_4(\text{CH}_2\text{Cl})_2 + 2 \text{NaSH} \rightarrow \text{C}_6\text{H}_4(\text{CH}_2\text{SH})_2 + 2 \text{NaCl} C6​H4​(CH2​Cl)2​+2NaSH→C6​H4​(CH2​SH)2​+2NaCl

This reaction typically occurs in an organic solvent such as ethanol or methanol under reflux conditions .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation or recrystallization are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

1,4-Benzenedimethanethiol undergoes various chemical reactions, including:

    Oxidation: The thiol groups can be oxidized to form disulfides.

    Substitution: The methanethiol groups can participate in nucleophilic substitution reactions.

    Addition: The compound can react with electrophiles to form addition products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and iodine (I₂).

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

    Addition: Electrophiles like bromine (Br₂) or chlorine (Cl₂) can react with the thiol groups.

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

    1,4-Benzenedimethyldisulfide: The oxidized form of 1,4-Benzenedimethanethiol.

    1,4-Benzenedimethanol: The hydroxyl analog of this compound.

    1,4-Benzenedimethylamine: The amine analog of this compound.

Uniqueness

This compound is unique due to its ability to form self-assembled monolayers on gold surfaces, which is not a common property among its analogs. This characteristic makes it particularly valuable in nanotechnology and materials science .

Properties

IUPAC Name

[4-(sulfanylmethyl)phenyl]methanethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H10S2/c9-5-7-1-2-8(6-10)4-3-7/h1-4,9-10H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYPNRTQAOXLCQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CS)CS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1059313
Record name 1,4-Benzenedimethanethiol
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Molecular Weight

170.3 g/mol
Source PubChem
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CAS No.

105-09-9
Record name 1,4-Benzenedimethanethiol
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Record name p-Xylylenedithiol
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Record name 1,4-Benzenedimethanethiol
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Record name 1,4-Benzenedimethanethiol
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Record name 1,4-Benzenedimethanethiol
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Record name p-xylene-α,α'-dithiol
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Record name P-XYLYLENEDITHIOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: BDMT primarily interacts with metal surfaces, particularly gold, through strong sulfur-metal bonds. [, , ] This interaction leads to the formation of self-assembled monolayers (SAMs) on the metal surface. [, , ] The downstream effects of this interaction depend on the specific application and can include:

  • Changes in surface properties: BDMT SAMs can alter the wettability, [] conductivity, [, , ] and reactivity [, ] of the metal surface.
  • Immobilization of molecules or nanoparticles: BDMT can act as a linker to attach other molecules [, , ] or nanoparticles [, , , ] to the metal surface.
  • Formation of metal-molecule-metal junctions: BDMT can bridge two metal electrodes with nanometer separation, enabling the study of single-molecule conductance. [, ]

ANone:

  • Spectroscopic Data:
    • 1H NMR: Characteristic peaks for aromatic and methylene protons. []
    • FT-IR: Characteristic peaks for C-H, C=C, and S-H vibrations. [, , , ]
    • XPS: Characteristic peaks for sulfur 2p core levels, which can provide information about the bonding and orientation of BDMT on a surface. [, , , , , ]
    • NEXAFS: Can provide information about the orientation of the molecule on a surface. [, ]

ANone:

  • Applications Under Various Conditions:
    • Solution-phase: BDMT readily forms SAMs on gold from various organic solvents. [, , , ]
    • Vapor-phase: BDMT can also be deposited on metal surfaces from the vapor phase, leading to different adsorption kinetics and potentially different SAM structures. [, , , , ]
    • Electrochemical environments: BDMT SAMs on gold can be used in electrochemical systems, but their stability under potential cycling should be considered. [, , , ]

ANone: While BDMT itself is not a catalyst, it plays a crucial role in facilitating catalytic activity in certain systems:

  • Electrocatalysis: BDMT SAMs on gold electrodes, particularly those modified with nanoparticles, have shown enhanced electrocatalytic activity towards oxygen reduction [, ] and hydrogen peroxide reduction. []
  • Metal Ion Reactivity: The free thiol groups at the surface of BDMT SAMs can react with metal ions like Cu2+ to form metal-functionalized monolayers, which could have catalytic applications. []
  • Thiol-Ene Click Chemistry: BDMT can participate in thiol-ene click reactions, which can be catalyzed by photoredox catalysts or visible light. This enables the synthesis of various functional polymers with tailored properties. [, ]

ANone: Computational methods provide insights into the structure, bonding, and electronic properties of BDMT and its SAMs:

  • Density Functional Theory (DFT) calculations: Used to study the adsorption geometry, [] electronic structure, [] and core-level binding energies [] of BDMT on different metal surfaces.
  • Molecular Dynamics (MD) simulations: Employed to investigate the self-assembly process, [] stability, and dynamic behavior of BDMT SAMs.

ANone: While limited information is available on systematic SAR studies of BDMT, some key insights emerge:

  • Length of the alkyl chain: Replacing the benzene ring with an alkyl chain of comparable length, as in 1,6-hexanedithiol, can influence the packing density and electrochemical properties of the resulting SAMs. []
  • Presence of aromatic ring: The aromatic ring in BDMT influences its electronic properties and can participate in π-stacking interactions, impacting the self-assembly process and properties of the SAMs. [, ]
  • Substitution on the aromatic ring: Introducing substituents on the benzene ring can modulate the electronic properties and potentially the reactivity of BDMT. [, , ]

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